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Compound of Interest

Compound Name: Vemurafenib-d7

Cat. No.: B12073847 Get Quote

This in-depth technical guide provides a comprehensive comparison of Vemurafenib and its

deuterated analog, Vemurafenib-d7, for researchers, scientists, and drug development

professionals. The document outlines their core differences, applications, and the analytical

methodologies for their study.

Introduction to Vemurafenib and the Role of
Deuteration
Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutated serine-threonine

kinase, a key driver in the MAPK/ERK signaling pathway.[1][2][3] It is an FDA-approved oral

medication for the treatment of metastatic melanoma with the BRAF V600E mutation.[4][5] The

therapeutic efficacy of Vemurafenib is rooted in its ability to block the constitutively active BRAF

V600E kinase, thereby inhibiting downstream signaling, leading to decreased cell proliferation

and induction of apoptosis in cancer cells.[3][6]

Deuteration, the process of replacing hydrogen atoms with their stable isotope deuterium, is a

strategy employed in drug development to potentially improve the pharmacokinetic profile of a

compound.[7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H)

bond. This increased bond strength can slow down the rate of metabolic processes that involve

the cleavage of these bonds, an effect known as the kinetic isotope effect.[7][9] Consequently,

deuterated drugs may exhibit a longer half-life, reduced metabolic clearance, and potentially an

improved safety profile by altering the formation of metabolites.[8][10]
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Vemurafenib-d7 is a deuterated analog of Vemurafenib, where seven hydrogen atoms on the

propyl group of the sulfonamide side chain have been replaced by deuterium.[1] Its primary

application in research is as an internal standard for the accurate quantification of Vemurafenib

in biological samples using mass spectrometry.[4][11]

Structural and Physicochemical Properties
The key structural difference between Vemurafenib and Vemurafenib-d7 lies in the isotopic

labeling of the propane-sulfonamide moiety. This substitution results in a slight increase in

molecular weight for the deuterated compound.

Property Vemurafenib Vemurafenib-d7 Reference(s)

Molecular Formula C₂₃H₁₈ClF₂N₃O₃S C₂₃H₁₁D₇ClF₂N₃O₃S [1]

Molecular Weight 489.9 g/mol 496.96 g/mol

IUPAC Name

N-[3-[5-(4-

chlorophenyl)-1H-

pyrrolo[2,3-b]pyridine-

3-carbonyl]-2,4-

difluorophenyl]propan

e-1-sulfonamide

N-(3-(5-(4-

chlorophenyl)-1H-

pyrrolo[2,3-b]pyridine-

3-carbonyl)-2,4-

difluorophenyl)propan

e-1-sulfonamide-d7

[10]

CAS Number 918504-65-1 1365986-73-7 [12]

Mechanism of Action and Signaling Pathway
Vemurafenib targets the mutated BRAF V600E kinase within the Mitogen-Activated Protein

Kinase (MAPK) signaling pathway.[1][13] In normal cellular signaling, extracellular growth

factors bind to receptor tyrosine kinases, initiating a cascade of phosphorylation events through

RAS, BRAF, MEK, and ERK, which ultimately regulates gene expression related to cell

proliferation and survival.[1] The BRAF V600E mutation leads to constitutive activation of the

BRAF protein, causing uncontrolled cell growth.[3] Vemurafenib acts as a competitive inhibitor

at the ATP-binding site of the mutated BRAF, blocking its kinase activity and halting the

downstream signaling cascade.[2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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